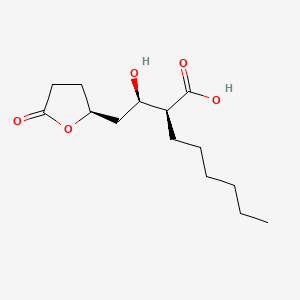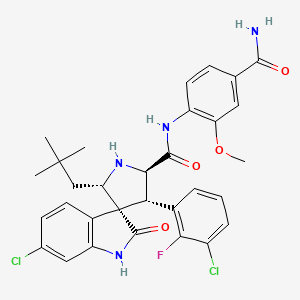
Rubrosulphin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubrosulphin is a toxic metabolite found in a number of fungi.
Applications De Recherche Scientifique
Metabolite Identification in Penicillium Viridicatum
Rubrosulphin has been identified as one of the metabolites of Penicillium viridicatum, a type of mold. It was isolated alongside other compounds like xanthomegnin, viomellein, and viopurpurin from rice cultures. Analytical methods like melting points, elemental analysis, and spectroscopy were used for identification (Stack et al., 1977).
Medicinal Plants Research
Although not directly related to Rubrosulphin, research has been done on medicinal plants in the Mediterranean, which might provide insights into the potential medicinal applications of compounds like Rubrosulphin. The study involved a comprehensive cataloging of species with medicinal uses, highlighting the importance of phytochemical and pharmacological studies for therapeutic products (González-Tejero et al., 2008).
Bioactive Compounds in Aspergillus Elegans
A study on Aspergillus elegans, a marine sponge-associated fungus, identified Rubrosulphin as one of several compounds isolated. This research highlights the potential of marine fungi as sources of bioactive compounds for drug discovery, suggesting a similar potential for Rubrosulphin (Kumla et al., 2020).
Antioxidant and Enzyme Inhibitory Properties
Research on Rubus caesius L., a species related to Rubrosulphin, investigated the antioxidant activities and enzyme inhibitory effects of extracts. This study could provide a framework for exploring similar properties in Rubrosulphin, especially in the context of developing functional products or pharmaceutical applications (Grochowski et al., 2018).
Isolation Methods for Naphthopyranones
A method for isolating compounds like Rubrosulphin from Penicillium viridicatum was developed, using preparative HPLC. This technique could be crucial for future research involving Rubrosulphin, especially in studies requiring pure compounds (Jansen & Dose, 1985).
Propriétés
Numéro CAS |
55713-15-0 |
|---|---|
Nom du produit |
Rubrosulphin |
Formule moléculaire |
C29H20O10 |
Poids moléculaire |
528.46 |
Nom IUPAC |
A name could not be generated for this structure. |
InChI |
InChI=1S/C29H20O10/c1-9-4-11-6-13-8-15(36-3)20-21-25(33)19-14(7-12-5-10(2)38-29(35)18(12)24(19)32)22(30)27(21)39-26(20)16(13)23(31)17(11)28(34)37-9/h6-10,31-32H,4-5H2,1-3H3/t9-,10-/m1/s1 |
Clé InChI |
XRRCXEFWLWRGLZ-NXEZZACHSA-N |
SMILES |
C[C@@H]1Cc(c2)c(C(O1)=O)c(O)c3c2cc(OC)c4c3oc(C(c5c6c(O)c(C(O[C@H](C)C7)=O)c7c5)=O)c4C6=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Rubrosulphin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)

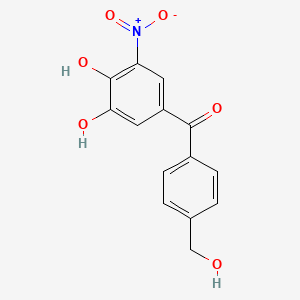
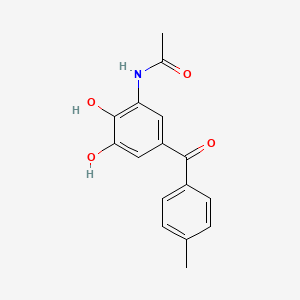
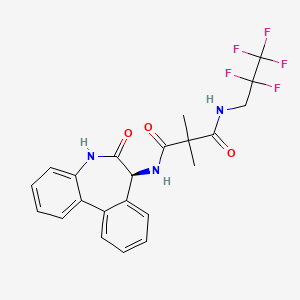
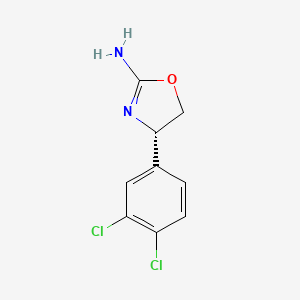
![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
